![molecular formula C17H18N6O4S B2872109 ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate CAS No. 863500-61-2](/img/structure/B2872109.png)

ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

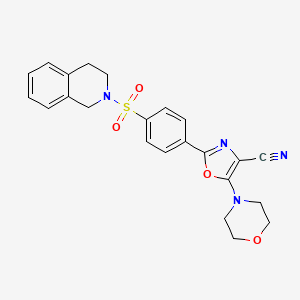

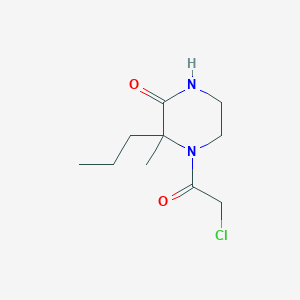

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a triazolopyrimidine ring, a thioether, and an acetamido group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep reactions involving nucleophilic addition, cyclization, and substitution reactions . For instance, triazolopyrimidines can be synthesized from cyanoacetohydrazides .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring system is a common feature in many biologically active compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the ester group could undergo hydrolysis, and the triazolopyrimidine ring might participate in various substitution reactions .Applications De Recherche Scientifique

Drug Discovery

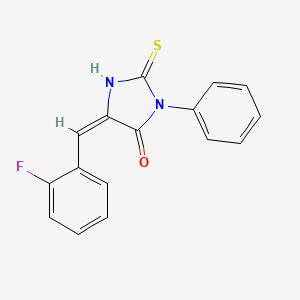

The core structure of the compound, featuring a 1,2,3-triazole ring, is significant in medicinal chemistry. This moiety is known for its high chemical stability and ability to mimic an E or Z amide bond, making it valuable in the synthesis of various medicinal compounds . For instance, the triazole ring is present in drugs like Rufinamide , an anticonvulsant, and Tazobactam , a β-lactam antibiotic .

Organic Synthesis

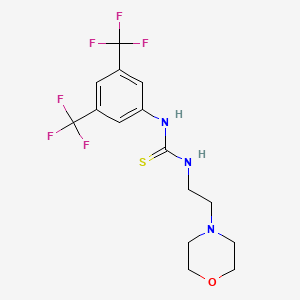

In organic chemistry, the triazole ring serves as a versatile intermediate. It can undergo various reactions, including cycloadditions, substitutions, and more, enabling the synthesis of complex organic molecules. This compound could be used to introduce the triazole moiety into target molecules, enhancing their stability and reactivity .

Polymer Chemistry

The triazole ring’s stability and aromatic character make it an excellent candidate for incorporation into polymers. This can lead to the development of materials with enhanced thermal stability, mechanical strength, and chemical resistance. The compound could be utilized in the design of new polymeric materials .

Supramolecular Chemistry

Due to its strong dipole moment and hydrogen bonding ability, the triazole ring is often used in the construction of supramolecular structures. It can act as a building block for creating complex architectures that are held together by non-covalent interactions, which are crucial in the development of molecular machines and sensors .

Chemical Biology

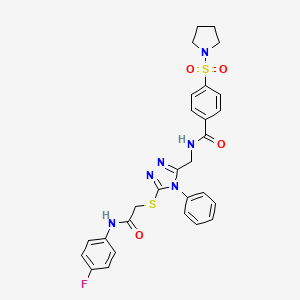

In chemical biology, the compound could be employed for bioconjugation purposes. Its ability to form stable linkages with biomolecules without altering their function makes it a valuable tool for studying biological processes and developing targeted therapies .

Fluorescent Imaging

The triazole ring can be functionalized to exhibit fluorescent properties, making it useful in imaging applications. This compound could be used to create fluorescent probes that help in visualizing cellular structures and tracking biological events in real-time .

Propriétés

IUPAC Name |

ethyl 2-[[2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S/c1-3-27-14(25)8-18-13(24)9-28-17-15-16(19-10-20-17)23(22-21-15)11-4-6-12(26-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKIVYACMWGTDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)

![3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide](/img/structure/B2872030.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)

![2-[1-(2-Phenoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2872047.png)

![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid](/img/structure/B2872048.png)